(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
Description
“(2E)-3-[(4-Chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a naphthalen-2-yl group at the carbonyl terminus and a 4-chlorophenylamino substituent at the β-position. The (2E)-configuration ensures planarity, which is critical for electronic conjugation and biological interactions.
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGIYBJTVAKIAT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the condensation of 4-chloroaniline with 2-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Anticancer Properties
Research indicates that (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one demonstrates significant cytotoxicity against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of cell proliferation : The compound has been observed to impede the growth of cancer cells in a dose-dependent manner.
- Induction of apoptosis : Mechanistic studies suggest that it activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes involved in disease processes:
- Aldose reductase : Inhibition of this enzyme may contribute to its therapeutic effects in diabetic complications.
- Cyclooxygenase (COX) : The compound shows promise in reducing inflammation by inhibiting COX enzymes, which are key players in inflammatory pathways .
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines reported that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates, indicating that the compound effectively triggers programmed cell death pathways in malignant cells .
Case Study 2: Antimicrobial Efficacy
In an investigation into its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant bactericidal activity, with the compound achieving an MIC of 32 µg/mL, suggesting it could be developed further as an antibacterial agent .
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings may facilitate binding to proteins or enzymes, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Naphthalenyl vs. Phenyl/Quinolinyl Groups
- Naphthalenyl vs.
- Naphthalenyl vs.
B. Amino vs. Hydroxyl/Methoxy Substituents
- The 4-chlorophenylamino group in the target compound contrasts with hydroxyl () or methoxy () substituents in analogues. The amino group enhances hydrogen-bonding capacity, which may improve receptor binding in enzyme inhibition (e.g., MAO-B) compared to hydroxyl or methoxy groups .
Physical and Spectroscopic Properties
The naphthalenyl group in the target compound likely contributes to higher melting points and redshifted UV-Vis absorption compared to phenyl analogues due to extended conjugation.
A. Antimalarial Activity
- Quinolinyl derivatives () exhibit potent activity against Plasmodium knowlesi (IC₅₀ < 1 µM), attributed to the chloroquine-like scaffold. The target compound’s naphthalenyl group may reduce antimalarial efficacy but improve lipophilicity for CNS targeting .
B. Antifungal Activity
- p-Aminochalcones () show MIC values of 0.07 µg/mL against Trichophyton rubrum. The 4-chlorophenylamino group in the target compound could enhance antifungal potency via increased membrane penetration .
C. MAO-B Inhibition
- Chalcones with 4-chlorophenyl and alkyl groups () display MAO-B inhibition (Kᵢ = 0.11 µM). The naphthalenyl group may sterically hinder MAO-B binding but improve selectivity over MAO-A .
D. Nonlinear Optical (NLO) Properties
- Anthracenyl chalcones () exhibit strong third-order NLO responses. The naphthalenyl group in the target compound may offer comparable hyperpolarizability due to similar π-conjugation length .
Biological Activity
The compound (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one , often referred to as a chalcone derivative, has garnered interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is . The structure features a chalcone backbone with a 4-chlorophenyl and naphthalene moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness appears to be linked to the presence of the chlorophenyl group, which enhances its interaction with bacterial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. It has shown promise in reducing inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of chalcones is often influenced by their structural features. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the compound's reactivity and biological efficacy. Studies have demonstrated that modifications in the naphthalene moiety can lead to variations in potency and selectivity against different biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases antibacterial and anticancer activity |
| Naphthalene Moiety | Enhances cytotoxicity against cancer cells |
| Chalcone Backbone | Essential for overall biological activity |
Case Studies
- Anticancer Study : A study published in 2013 evaluated several chalcone derivatives, including our compound of interest. It was found that those with a 4-chlorophenyl group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-chlorinated counterparts .
- Antimicrobial Evaluation : Another research project assessed the antimicrobial properties of various chalcones. The findings revealed that this compound showed significant inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .
Q & A
Basic Research: What are the optimal synthetic routes for preparing (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation , a standard method for α,β-unsaturated ketones. Key steps include:
- Reacting 4-chloroaniline with 2-acetylnaphthalene in the presence of a base (e.g., NaOH/KOH) in ethanol or methanol.
- Temperature control (0–50°C) and reaction time (2–6 hours) are critical for achieving the desired (E)-stereochemistry .
- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Advanced Research: How can reaction conditions be optimized to enhance yield and stereoselectivity?
Methodological Answer:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereoselectivity; ethanol balances both parameters .
- Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes) and improves yield (85–92%) compared to conventional heating .
Basic Research: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- NMR :
- FT-IR : Detect α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; C=C ~1600 cm⁻¹) .
- XRD : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in naphthalene rings) .
Advanced Research: How can computational modeling predict reactivity or biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution; HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions .
- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina; chlorophenyl and naphthyl groups show strong hydrophobic interactions .
Basic Research: What biological activities have been reported for analogous compounds?
Methodological Answer:
- Antimicrobial Activity : Chalcones with chlorophenyl groups exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer Potential : Analogous naphthyl chalcones inhibit HeLa cell proliferation (IC₅₀ ~20 µM) by inducing apoptosis via caspase-3 activation .
Advanced Research: How does substituent position (e.g., chloro vs. methoxy) alter reactivity?
Methodological Answer:
- Electrophilic Substitution : Chlorine (electron-withdrawing) directs reactions to the meta position, while methoxy (electron-donating) favors para substitution .
- Redox Behavior : Cyclic voltammetry shows chlorophenyl derivatives undergo irreversible oxidation at +1.2 V (vs. Ag/AgCl), influenced by conjugation with the enone system .
Advanced Research: How can pharmacophore modeling guide structural modifications?
Methodological Answer:
- Pharmacophore Features : Map essential groups (chlorophenyl for hydrophobicity, enone for H-bonding) using Schrödinger Phase .
- SAR Studies : Replace naphthalene with biphenyl to enhance logP (from 3.5 to 4.2), improving blood-brain barrier penetration .
Basic Research: What strategies resolve stereochemical ambiguities in synthesis?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between naphthyl protons and the chlorophenyl group to confirm (E)-configuration .
- X-ray Crystallography : Resolve dihedral angles (e.g., 175° between aromatic planes) to validate planarity of the enone system .
Advanced Research: How does regioselectivity impact functionalization of the naphthyl ring?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitration occurs preferentially at the C-6 position of naphthalene due to steric hindrance at C-1 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-1 requires Pd(PPh₃)₄ and aryl boronic acids (yield: 70–85%) .
Advanced Research: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
- Assay Standardization : Normalize cytotoxicity data using MTT assays with consistent cell passage numbers and serum conditions .
- Structural Analog Comparison : Compare IC₅₀ values of halogenated analogs (e.g., bromo vs. chloro) to isolate electronic effects from steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
